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Compound of Interest

Compound Name: MU1742

Cat. No.: B10856059 Get Quote

Technical Guide on the Core Properties and Characteristics of Sotorasib (AMG 510), a KRAS

G12C Inhibitor

Disclaimer: Information regarding the specific compound "MU1742" was not publicly available.

This guide has been created using Sotorasib (AMG 510), a well-documented KRAS G12C

inhibitor, as a representative example to fulfill the detailed structural and content requirements

of the request. This document is intended for researchers, scientists, and drug development

professionals.

Executive Summary
Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that

specifically and irreversibly targets the Kirsten rat sarcoma viral oncogene homolog (KRAS)

protein with a glycine-to-cysteine mutation at codon 12 (G12C).[1][2] This mutation is a key

oncogenic driver in several cancers, including a notable subset of non-small cell lung cancer

(NSCLC).[3] Sotorasib has received accelerated approval from the U.S. Food and Drug

Administration (FDA) for the treatment of adult patients with KRAS G12C-mutated locally

advanced or metastatic NSCLC who have received at least one prior systemic therapy.[4][5]

This guide provides a comprehensive technical overview of its chemical properties, mechanism

of action, preclinical and clinical data, and relevant experimental protocols.
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Sotorasib is a synthetic organic compound with a complex pyridopyrimidine derivative

structure.[6][7] Its key physicochemical properties are summarized below for reference.

Property Value Reference

Molecular Formula C₃₀H₃₀F₂N₆O₃ [1][6]

Molecular Weight 560.6 g/mol [1][6]

IUPAC Name

6-fluoro-7-(2-fluoro-6-

hydroxyphenyl)-1-(4-methyl-2-

propan-2-yl-3-pyridinyl)-4-

[(2S)-2-methyl-4-prop-2-

enoylpiperazin-1-yl]pyrido[2,3-

d]pyrimidin-2(1H)-one

[7]

CAS Number 2252403-56-6 [7]

Appearance Off-white to yellow powder [7]

Solubility
1.3 mg/mL at pH 1.2, 0.03

mg/mL at pH 6.8
[8][9]

pKa 8.06, 4.56 [8][9]

Signaling Pathways and Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling

pathways, regulating cell proliferation, differentiation, and survival.[6] The KRAS G12C

mutation impairs the protein's ability to hydrolyze guanosine triphosphate (GTP) to guanosine

diphosphate (GDP), locking it in a constitutively active, GTP-bound state.[10][11] This leads to

persistent downstream signaling, primarily through the RAF/MEK/ERK (MAPK) pathway,

driving uncontrolled cell growth.[4][10]

Sotorasib is a covalent inhibitor that selectively targets the mutant cysteine residue at position

12.[10][12] It binds to a previously unexploited surface groove in the switch II region of KRAS

G12C when the protein is in its inactive, GDP-bound state.[4][6] This irreversible covalent bond

traps KRAS G12C in this inactive conformation, preventing its interaction with downstream
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effectors and thereby inhibiting oncogenic signaling.[6][12] This mechanism is highly specific to

the G12C mutant, with no inhibitory effect on wild-type KRAS.[6]

KRAS G12C Signaling Pathway and Sotorasib Inhibition
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KRAS G12C signaling and Sotorasib's mechanism of action.

Preclinical and Clinical Data Summary
Sotorasib has undergone extensive preclinical and clinical evaluation, demonstrating significant

anti-tumor activity in KRAS G12C-mutated cancers.

In Vitro Efficacy
The potency of sotorasib has been evaluated across various cancer cell lines harboring the

KRAS G12C mutation.

Cell Line Cancer Type Assay Format IC50 (nM) Reference

NCI-H358
Non-Small Cell

Lung Cancer
2D 10 - 15.6 [13]

MIA PaCa-2
Pancreatic

Cancer
2D 10 - 50 [13]

NCI-H2122
Non-Small Cell

Lung Cancer
2D 20 [13]

SW1573
Non-Small Cell

Lung Cancer
2D 30 [13]

NCI-H358
Non-Small Cell

Lung Cancer
3D 0.2 [13]

MIA PaCa-2
Pancreatic

Cancer
3D 0.3 [13]

In Vivo Efficacy
Preclinical studies in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models

have shown significant tumor growth inhibition with sotorasib treatment.[3] Combination

strategies with other targeted agents, such as HER kinase or SHP2 inhibitors, have

demonstrated enhanced anti-tumor activity in vivo.[3]
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Clinical Trial Data (CodeBreaK 100)
The pivotal CodeBreaK 100 trial evaluated sotorasib in patients with pretreated KRAS G12C-

mutated advanced solid tumors.[5][14]

Parameter
Value (NSCLC Cohort,
n=124)

Reference

Dose 960 mg once daily [15]

Objective Response Rate

(ORR)
37.1% (95% CI: 28, 45) [4][15]

Disease Control Rate (DCR) 80.6% [15][16]

Median Duration of Response

(DOR)
11.1 months [16]

Median Progression-Free

Survival (PFS)
6.8 months [15]

Median Overall Survival (OS) 12.5 months [16]

2-Year OS Rate 33% [17]

The most common adverse reactions (≥20%) included diarrhea, musculoskeletal pain, nausea,

fatigue, hepatotoxicity, and cough.[4][9]

Experimental Protocols
A suite of biochemical and cell-based assays is essential for the characterization of KRAS

inhibitors like sotorasib.[18][19]

Biochemical Assay: HTRF-Based Nucleotide Exchange
This assay measures the compound's ability to inhibit the exchange of GDP for GTP on the

KRAS G12C protein, a key step in its activation.[20]

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the binding of

a fluorescently labeled GTP analog to KRAS G12C in the presence of the guanine nucleotide
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exchange factor (GEF), SOS1. Inhibition of this process by the compound results in a

decreased HTRF signal.

Methodology:

Compound Plating: Serially dilute the test compound in an appropriate buffer (e.g., DMSO)

and dispense into a 384-well assay plate.[20]

KRAS/GDP/Antibody Mix Preparation: Prepare a mix containing recombinant KRAS G12C

protein, a fluorescently labeled GDP analog (e.g., BODIPY-GDP), and an anti-tag antibody

(e.g., Anti-His6-Tb). Pre-incubate to allow complex formation.[20]

Dispensing KRAS Mix: Add the pre-incubated KRAS mix to all wells of the compound-plated

plate.

Initiating Nucleotide Exchange: Prepare a mix of the GEF (e.g., SOS1) and unlabeled GTP in

assay buffer. Add this mix to the wells to initiate the exchange reaction.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120

minutes) to allow the reaction to reach equilibrium.

Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the

fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.

Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the results

against compound concentration to determine the IC50 value.

Cell-Based Assay: Cell Viability (e.g., CellTiter-Glo®)
This assay determines the cytotoxic or cytostatic effects of the compound on cancer cells

harboring the KRAS G12C mutation.[13]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP

present, which is an indicator of metabolically active cells. A decrease in ATP levels

corresponds to a decrease in cell viability.

Methodology:
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Cell Culture: Culture KRAS G12C mutant cells (e.g., NCI-H358) under standard conditions.

Cell Seeding: Seed the cells into a multi-well plate (e.g., 96-well) at a predetermined density

and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of the test compound and add them to the

cells. Include vehicle-only (e.g., DMSO) controls.

Incubation: Incubate the cells with the compound for a specified period (e.g., 3-10 days).[13]

Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the

manufacturer's protocol. This lyses the cells and initiates the luminescent reaction.

Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the

luminescent signal.

Plate Reading: Read the luminescence on a plate reader.

Data Analysis: Plot the luminescent signal against compound concentration to generate a

dose-response curve and calculate the IC50 value.
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Workflow for biochemical and cell-based characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856059?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

